N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a benzamide derivative featuring a 3-fluoro-4-methoxy-substituted aromatic ring linked via an ethyl group to a 5-acetylthiophene moiety. Benzamide derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and material science, though the specific biological or industrial role of this compound remains unconfirmed in the provided evidence .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-10(19)15-6-4-12(22-15)7-8-18-16(20)11-3-5-14(21-2)13(17)9-11/h3-6,9H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZAKIZVRZOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative can then be further functionalized to introduce the acetyl group.
The next step involves the formation of the benzamide group. This can be achieved through the reaction of the thiophene derivative with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide would depend on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting a key enzyme in the bacterial cell wall synthesis pathway. Alternatively, if it has anticancer properties, it could induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiazolidinone Derivatives (NAT-1 and NAT-2)
- Structural Differences: NAT-1 and NAT-2 () contain a thiazolidinone ring instead of the thiophene in the target compound. Thiazolidinones are known for their role in antimicrobial and anti-inflammatory agents.
- Substituent Effects :
Dihydrothiazol Derivatives
- The compound (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () contains a dihydrothiazol ring fused to a benzamide. Aromaticity: The dihydrothiazol ring is non-aromatic, reducing conjugation compared to the fully aromatic thiophene in the target compound. This may affect redox stability and binding kinetics. Crystallographic Data: Bond angles (e.g., C21–N1–C22 = 118.93°) and lengths (mean σ(C–C) = 0.002 Å) suggest a rigid planar structure, contrasting with the more flexible ethyl-thiophene linker in the target compound .
Benzamide-Based Agrochemicals ()
Several benzamide derivatives in are used as pesticides, highlighting structural trends:
| Compound | Substituents on Benzamide | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | 3-Fluoro-4-methoxy | Acetylthiophen-ethyl linker | Undisclosed |
| Etobenzanid | 2,3-Dichlorophenyl | Ethoxymethoxy | Herbicide |
| Diflufenican | 2,4-Difluorophenyl | Trifluoromethylphenoxy-pyridine | Herbicide |
- Substituent Position : The target’s 3-fluoro-4-methoxy substitution differs from the 2,3- or 2,4-dihalo patterns in agrochemicals. Fluorine’s electronegativity may enhance hydrogen bonding in biological systems compared to chlorine.
- Linker Diversity : The acetylthiophen-ethyl group in the target contrasts with pyridine or sulfonamide linkers in pesticides, suggesting divergent modes of action .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~316–350 g/mol, estimated) falls within the range of bioactive small molecules, suggesting favorable bioavailability .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 357.41 g/mol. Its structure includes a thiophene moiety, which is known for contributing to various biological activities.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16FNO4S |
| Molecular Weight | 357.41 g/mol |
| Canonical SMILES | CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Target Interactions
This compound is hypothesized to interact with various biological targets due to its structural similarities with other bioactive compounds. Research indicates that compounds containing aromatic rings can bind with high affinity to multiple receptors, influencing various cellular processes.
Biochemical Pathways
Similar compounds have demonstrated a range of biological activities:
- Antiviral Activity : Compounds in this class have shown efficacy against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Anticancer Properties : Research indicates potential anticancer effects through apoptosis induction in cancer cells.
- Antimicrobial Activity : The compound may exhibit activity against bacterial and fungal pathogens.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the effects of a related compound on human cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, suggesting that the thiophene moiety plays a critical role in its anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene derivatives. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may possess similar properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of 3-fluoro-4-methoxybenzoic acid derivatives with amines (e.g., 2-(5-acetylthiophen-2-yl)ethylamine) using coupling agents like HATU or EDC .
- Functional group protection : Methoxy and acetyl groups may require protection during synthesis to avoid side reactions .
- Critical parameters :
- Temperature : Controlled heating (e.g., 40–60°C) to balance reaction rate and selectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can researchers address contradictions in biological activity data across different assay models for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC50 variability in cancer cell lines) may arise from:
- Assay-specific factors : Differences in cell permeability, metabolic rates, or off-target interactions .
- Methodological validation :
- Comparative analysis : Test the compound in parallel assays (e.g., MTT vs. ATP-based viability assays) .
- Orthogonal validation : Confirm activity via enzymatic inhibition studies or in vivo models (e.g., zebrafish xenografts) .
- Data normalization : Use standardized controls (e.g., reference inhibitors) to calibrate inter-assay variability .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of substituents (e.g., methoxy at C4, acetylthiophene at C2) .
- <sup>19</sup>F NMR detects fluorine environment shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., m/z 387.1234 for C22H21FNO3S<sup>+</sup>) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystals are obtainable) .
Advanced: What strategies enhance metabolic stability while preserving bioactivity in derivatives of this compound?
Answer:
- Structural modifications :
- Electron-withdrawing groups : Introduce fluorine or trifluoromethyl groups to reduce oxidative metabolism .
- Steric shielding : Methyl or ethyl groups adjacent to labile sites (e.g., acetylthiophene) slow enzymatic degradation .
- In vitro assays :
- Microsomal stability tests : Use liver microsomes to identify metabolic hotspots .
- CYP450 inhibition screening : Prioritize derivatives with low CYP affinity to avoid drug-drug interactions .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening :
- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR, PARP) .
Advanced: How do computational methods like molecular docking inform target identification for this compound?
Answer:
- Target prediction : Use pharmacophore modeling to match structural motifs with known binding sites (e.g., ATP pockets in kinases) .
- Docking protocols :
- Mechanistic insights : Identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) for SAR optimization .
Advanced: What experimental designs mitigate challenges in optimizing reaction yields for large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Continuous flow systems : Improve reproducibility and scalability vs. batch reactions .
- In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediate formation .
Basic: How does the electronic nature of substituents (e.g., methoxy vs. fluoro) influence the compound's reactivity?
Answer:
- Methoxy group : Electron-donating effect enhances aromatic ring nucleophilicity, favoring electrophilic substitution .
- Fluoro group : Electron-withdrawing effect stabilizes adjacent carbonyl groups (e.g., amide bond) against hydrolysis .
- Acetylthiophene : Conjugation with the aromatic system modulates π-π stacking interactions in target binding .
Advanced: How can researchers validate the proposed mechanism of action for this compound?
Answer:
- Biochemical assays : Measure direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Gene knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., kinases) and assess activity loss .
- Proteomics : SILAC or TMT labeling to identify downstream protein expression changes .
Basic: What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how are they determined?
Answer:
- logP (octanol-water) : Measured via shake-flask method or predicted using software (e.g., ChemAxon). Typical range: 2.5–3.5 .
- Solubility : Assessed in PBS (pH 7.4) or DMSO via nephelometry. Low aqueous solubility (<50 µM) may necessitate prodrug strategies .
- pKa : Determined by potentiometric titration; critical for ionization state prediction in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
